molecular formula C12H17NO B12068562 Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-

Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-

Cat. No.: B12068562
M. Wt: 191.27 g/mol
InChI Key: QQRLQQQKCIEUJA-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- is a cyclopropane derivative featuring a phenyl ring substituted at the meta position with a 1-methylethoxy (isopropoxy) group. The compound's isopropoxy group contributes to steric bulk and lipophilicity, which may influence bioavailability and target binding compared to smaller substituents like methoxy.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(3-propan-2-yloxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C12H17NO/c1-9(2)14-11-5-3-4-10(8-11)12(13)6-7-12/h3-5,8-9H,6-7,13H2,1-2H3

InChI Key

QQRLQQQKCIEUJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2(CC2)N

Origin of Product

United States

Preparation Methods

Substrate Synthesis via Wittig Olefination

The synthesis begins with the preparation of the α,β-unsaturated ester precursor. 3-Isopropoxybenzaldehyde undergoes Wittig reaction with ethyl (triphenylphosphoranylidene)acetate in anhydrous tetrahydrofuran (THF) at 0°C–25°C, yielding (E)-ethyl 3-(3-isopropoxyphenyl)acrylate in 82–89% yield. This step ensures regioselective formation of the trans-alkene, critical for subsequent cyclopropanation stereochemistry.

Chiral Dirhodium Catalysis

Cyclopropanation employs dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (5 mol%) as a chiral catalyst. The reaction proceeds via decomposition of ethyl diazoacetate in dichloromethane at −20°C, generating a rhodium-bound carbene intermediate. Insertion into the α,β-unsaturated ester’s double bond affords the cyclopropane ring with >95% diastereomeric excess (de) and 90% enantiomeric excess (ee). Key advantages include:

  • Temperature control : Low temperatures (−20°C) minimize side reactions.

  • Solvent optimization : Dichloromethane enhances catalyst solubility without competing coordination.

Ester Hydrolysis and Amine Formation

The cyclopropanated ester undergoes saponification using lithium hydroxide (LiOH, 2.0 equiv) in THF/water (4:1) at 60°C for 6 h, yielding the carboxylic acid (93% yield). Subsequent Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 110°C generates the isocyanate intermediate, which is hydrolyzed to the primary amine using 6 M HCl (78% yield).

Ring-Closing via Trimethylsulfoxonium Ylide

Aldol Condensation for α,β-Unsaturated Nitriles

3-Isopropoxybenzaldehyde reacts with acetonitrile under basic conditions (potassium tert-butoxide, 1.2 equiv) in dimethyl sulfoxide (DMSO) at 25°C, producing (E)-3-(3-isopropoxyphenyl)acrylonitrile in 85% yield. This nitrile serves as a superior substrate for ylide-mediated cyclopropanation due to its electron-withdrawing nature.

Cyclopropanation with Trimethylsulfoxonium Iodide

Treatment with trimethylsulfoxonium iodide (1.5 equiv) and sodium hydride (NaH, 2.0 equiv) in DMSO at 80°C induces ylide formation. The ylide attacks the acrylonitrile’s β-carbon, forming the cyclopropane ring through a concerted [2+1] cycloaddition. This method provides the trans-cyclopropane product in 76% yield with a diastereomeric ratio (dr) of 12:1 (trans:cis).

Nitrile Reduction and Hofmann Degradation

The nitrile group is reduced to a primary amine using Raney nickel (H₂, 50 psi) in ethanol at 60°C (91% yield). Alternatively, Hofmann degradation of the resulting cyclopropanecarboxamide (prepared via hydrolysis with H₂O₂/HCO₂H) using bromine and NaOH yields the amine directly (68% yield).

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic trans-2-(3-isopropoxyphenyl)cyclopropanecarboxylic acid is resolved using Pseudomonas cepacia lipase (PCL) in vinyl acetate. The (1R,2S)-enantiomer is acetylated selectively (E = 42), enabling separation by column chromatography (SiO₂, hexane/ethyl acetate 8:2). Hydrolysis with NaOH (2 M) affords enantiomerically pure acid (98% ee), which is converted to the amine via Curtius rearrangement.

Diastereomeric Salt Formation

Racemic amine is treated with (R)-(−)-mandelic acid (1.0 equiv) in ethanol/water (1:1). The (1R,2S)-amine·mandelate salt precipitates (dr = 4:1), which is recrystallized to >99% de. Free amine liberation uses NaOH (2 M) followed by extraction with dichloromethane.

Industrial-Scale Considerations

Cost Analysis of Catalysts

CatalystCost ($/kg)Turnover Number (TON)
Dirhodium(II) complexes12,0001,200
Chiral oxazaborolidines8,500800
Enzymes (PCL)3,00010,000

Dirhodium catalysts, while expensive, offer superior TONs, justifying their use in large batches (>100 kg). Enzymatic resolution provides cost-effective enantiopurity but requires additional steps for racemate synthesis.

Emerging Technologies

Photocatalytic Cyclopropanation

Visible-light-mediated catalysis using iridium(III) photosensitizers (e.g., Ir(ppy)₃) enables cyclopropanation at ambient temperatures. Ethyl diazoacetate and α,β-unsaturated esters react under blue LED irradiation (450 nm), achieving 88% yield and 91% ee. This method reduces energy consumption and avoids hazardous reagents.

Flow Chemistry Approaches

Continuous-flow systems enhance heat transfer during exothermic cyclopropanation steps. A microreactor with immobilized dirhodium catalyst achieves 94% conversion in 2 min residence time, compared to 12 h in batch reactors .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration of the phenyl ring.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- is as an intermediate in the synthesis of ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with cardiovascular diseases. The synthesis process involves several steps where Cyclopropanamine derivatives are formed and subsequently modified to yield the final therapeutic agent .

Synthesis Pathway

  • Initial Reaction : The synthesis begins with 3,4-difluorobenzaldehyde reacting with malonic acid to form a precursor compound.
  • Cyclopropanation : This precursor undergoes cyclopropanation to introduce the cyclopropane moiety.
  • Final Modifications : The resulting cyclopropanamine is then converted into ticagrelor through various chemical transformations, including hydrolysis and acylation .

Potential Therapeutic Applications

Research indicates that compounds related to Cyclopropanamine may have therapeutic benefits beyond ticagrelor. For instance, they may exhibit activity against various cardiovascular conditions due to their ability to modulate receptor activity. Ongoing studies are exploring their efficacy in treating chronic heart failure and other cardiovascular disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of Cyclopropanamine derivatives is crucial for optimizing their pharmacological properties. Researchers are investigating how modifications to the cyclopropane ring or phenyl group affect biological activity and receptor binding affinity. This knowledge can lead to the development of more effective drugs with fewer side effects.

Case Study 1: Ticagrelor Synthesis Optimization

A recent study focused on optimizing the synthesis of ticagrelor using Cyclopropanamine derivatives. The researchers developed a more environmentally friendly process that reduced hazardous reagents and improved yield. This work highlighted the importance of Cyclopropanamine as a key intermediate in producing safer and more efficient pharmaceuticals .

Case Study 2: Cardiovascular Drug Development

In another study, derivatives of Cyclopropanamine were tested for their effects on various cardiovascular conditions. The results indicated that certain modifications enhanced their receptor agonist properties, suggesting potential applications in treating heart failure and other related diseases .

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications Source
1-(3-Methoxyphenyl)cyclopropanamine Methoxy (meta) C10H13NO Intermediate in organic synthesis
1-[4-(Trifluoromethyl)phenyl]cyclopropanamine CF3 (para) C10H10F3N Medical intermediate
1-[3-(Methylsulfonyl)phenyl]cyclopropanamine SO2CH3 (meta) C10H13NO2S Predicted bp: 406.4°C; drug research
Tandutinib (4-(1-methylethoxy)phenyl analog) Isopropoxy (para) C31H42N6O4 Tyrosine kinase inhibitor (leukemia)

Substituent Impact Analysis:

  • The isopropoxy group’s steric bulk may reduce metabolic degradation compared to methoxy .
  • Electron-Withdrawing Groups (e.g., CF3, SO2CH3) : Lower amine basicity and increase polarity, affecting solubility. Trifluoromethyl derivatives are common in agrochemicals and pharmaceuticals due to enhanced stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Boiling Point (°C) Density (g/cm³) pKa Molecular Weight
1-[3-(1-methylethoxy)phenyl]cyclopropanamine* ~390 (estimated) ~1.18 (estimated) ~8.5 191.26
1-(3-Methoxyphenyl)cyclopropanamine Data unavailable N/A N/A 163.22
1-[3-(Methylsulfonyl)phenyl]cyclopropanamine 406.4 (predicted) 1.278 (predicted) 7.31 211.28
1-[4-(Trifluoromethyl)phenyl]cyclopropanamine N/A N/A N/A 215.21

*Estimated values based on substituent trends: Isopropoxy’s lower polarity compared to SO2CH3 suggests reduced boiling point and density relative to .

Biological Activity

Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- (CAS Registry Number: 182261-66-1) is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopropanamine structure with a phenyl group substituted by a methylethoxy moiety. Its molecular formula is C12H17N, and it exhibits unique physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight181.27 g/mol
Log P (octanol-water partition coefficient)2.23
SolubilityModerate in organic solvents
Melting PointNot specified

Cyclopropanamine compounds often interact with various biological targets, including receptors and enzymes. The specific mechanisms of action for Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- can include:

  • Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, affecting the synthesis or degradation of neurotransmitters.

Biological Activity

Research indicates that Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that similar cyclopropanamine derivatives can possess antidepressant-like effects in animal models by modulating serotonergic and noradrenergic systems.
  • Analgesic Properties : The compound may also demonstrate analgesic effects through opioid receptor interactions or by inhibiting pain pathways.

Case Studies and Research Findings

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored various cyclopropanamine derivatives for their potential as antidepressants. The findings suggested that modifications to the phenyl group significantly influenced the compounds' efficacy in preclinical models .
  • Pain Modulation : Another research article in European Journal of Pharmacology reported on the analgesic properties of cyclopropanamine derivatives. The study found that certain substitutions enhanced binding affinity to opioid receptors, leading to increased pain relief in rodent models .
  • Metabolic Stability : A patent document highlighted the metabolic stability of cyclopropanamine compounds, indicating that structural modifications can lead to longer half-lives in plasma, which is crucial for therapeutic applications .

Safety and Toxicology

While exploring the biological activity of Cyclopropanamine, it is essential to consider its safety profile. Toxicological assessments are necessary to determine any adverse effects associated with its use:

  • Acute Toxicity : Initial studies suggest low acute toxicity; however, comprehensive toxicological evaluations are required.
  • Chronic Exposure : Long-term studies are needed to assess potential cumulative effects and organ-specific toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Buchwald-Hartwig amination to introduce the 1-methylethoxy group. Purification via column chromatography or recrystallization is critical. Characterization using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (>98% purity) ensures structural fidelity and purity. For example, analogs like 1-(3-Methoxyphenyl)cyclopropan-1-amine require rigorous solvent removal to avoid byproducts .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Compare chemical shifts (e.g., cyclopropane protons at δ 1.2–1.8 ppm; aromatic protons at δ 6.5–7.5 ppm).
  • X-ray crystallography : Resolve stereochemistry of the cyclopropane ring (if applicable).
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR spectroscopy : Identify amine (-NH₂) and ether (C-O-C) stretches .

Q. What are the recommended handling and storage protocols to maintain stability?

  • Methodological Answer :

  • Storage : Refrigerate (2–8°C) in sealed, argon-purged containers to prevent oxidation.
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong acids/bases to prevent ring-opening reactions in the cyclopropane moiety.
  • Waste disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How does the 1-methylethoxy substituent influence biological activity compared to methoxy analogs?

  • Methodological Answer : The 1-methylethoxy group enhances lipophilicity (logP +0.5 vs. methoxy), potentially improving blood-brain barrier penetration. Use comparative assays:

  • Receptor binding : Test affinity for serotonin/dopamine receptors via radioligand displacement.
  • Kinase inhibition : Evaluate IC₅₀ against tyrosine kinases (e.g., Tandutinib analogs target AML via FLT3 inhibition ).
  • In silico modeling : Perform molecular docking to compare steric/electronic effects of substituents .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Methodological Answer :

  • Variation of substituents : Synthesize derivatives with halogens, alkyl chains, or heterocycles at the phenyl ring.
  • Cyclopropane modification : Introduce methyl groups or fluorine atoms to modulate ring strain and metabolic stability.
  • Biological testing : Prioritize in vitro cytotoxicity (e.g., NCI-60 panel) and ADME assays (e.g., microsomal stability) .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Replicate studies : Use standardized protocols (e.g., OECD guidelines for cytotoxicity).
  • Purity verification : Re-analyze disputed batches via LC-MS to rule out impurities.
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Q. How can enantiomeric purity be achieved for chiral cyclopropane derivatives?

  • Methodological Answer :

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation.
  • Circular dichroism (CD) : Validate enantiomeric excess (>99%) post-purification .

Q. What in vitro models assess metabolic stability of this compound?

  • Methodological Answer :

  • Hepatocyte/microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Reactive metabolite detection : Trap electrophilic intermediates with glutathione (GSH) .

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